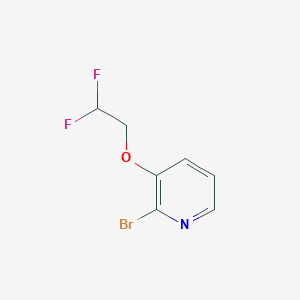
2-Bromo-3-(2,2-difluoroethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the pyridine family and is characterized by the presence of a bromine atom at the second position and a 2,2-difluoroethoxy group at the third position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 3-(2,2-difluoroethoxy)pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of 2-Bromo-3-(2,2-difluoroethoxy)pyridine may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability of the process, allowing for the production of large quantities of the compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-(2,2-difluoroethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: Dehalogenated pyridine derivatives are formed.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-(2,2-difluoroethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-(2,2-difluoroethoxy)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the 2,2-difluoroethoxy group contribute to its reactivity and ability to form stable complexes with biological molecules . These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3-fluoropyridine: Similar in structure but with a fluorine atom instead of the 2,2-difluoroethoxy group.
2-Bromo-3-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of the 2,2-difluoroethoxy group.
Uniqueness
2-Bromo-3-(2,2-difluoroethoxy)pyridine is unique due to the presence of the 2,2-difluoroethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This group enhances the compound’s lipophilicity and stability, making it a valuable intermediate in various synthetic and research applications.
Eigenschaften
IUPAC Name |
2-bromo-3-(2,2-difluoroethoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c8-7-5(2-1-3-11-7)12-4-6(9)10/h1-3,6H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDBNSRQNJZFIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OCC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine](/img/structure/B1375170.png)
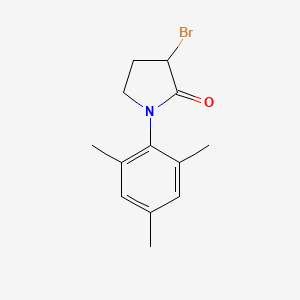


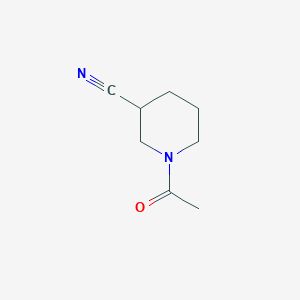
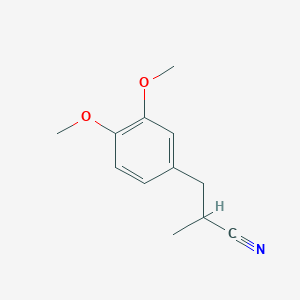
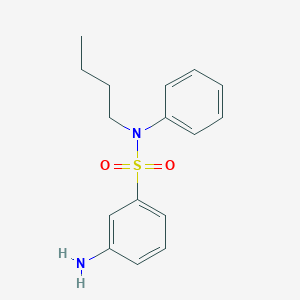
![[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1375182.png)
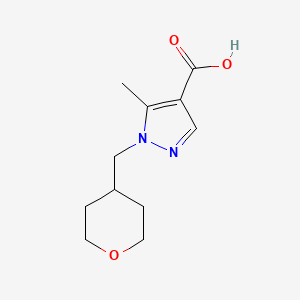
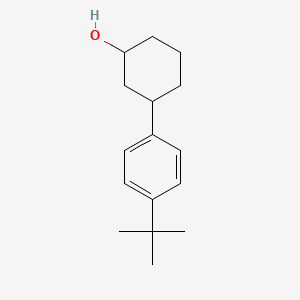
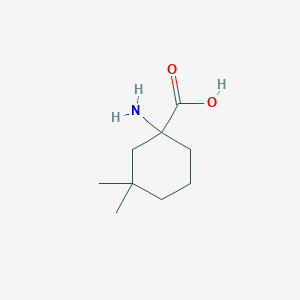

methanone](/img/structure/B1375192.png)

